3-(Azidomethyl)cyclobutan-1-one
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Overview
Description
3-(Azidomethyl)cyclobutan-1-one is a chemical compound with the molecular formula C5H7N3O and a molecular weight of 125.131 . It is used for research purposes.
Synthesis Analysis
Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has led to the development of synthetic chemistry approaches for the preparation of azide-modified nucleoside derivatives . An approach using an azido moiety (N3) that has an intense, narrow, and unique Raman shift at 2125 cm−1, where virtually all biological molecules are transparent, has been reported as a label for SBS .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutane ring with an azidomethyl group attached . The cyclobutane ring is a four-membered carbon ring, and the azidomethyl group contains an azide (N3) and a methyl (CH3) group .Chemical Reactions Analysis
Azide-modified nucleosides are used for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This reaction is often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .Scientific Research Applications
Medicinal Chemistry Applications:
- Cyclobutane derivatives, including 3-(Azidomethyl)cyclobutan-1-one, have been studied for their potential as nonpeptidic small molecule agonists of glucagon-like peptide-1 (GLP-1) receptor, offering new avenues for therapeutic interventions in conditions like diabetes (Liu et al., 2012).
- The compound's structural analogs have been explored for their biological activities, including antimicrobial, anticancer, and other potential therapeutic effects (Dembitsky, 2007).
- It has been utilized as a building block for creating novel conformationally restricted piperidine derivatives, which are significant in drug design (Denisenko et al., 2010).
Organic Synthesis and Material Science:
- In organic synthesis, this compound has been applied in the synthesis of novel cyclobutane derivatives, which are valuable for the construction of complex molecules (Radchenko et al., 2010).
- It's been used in visible light photocatalysis for [2+2] enone cycloadditions, highlighting its role in facilitating chemical reactions under environmentally friendly conditions (Ischay et al., 2008).
- The compound's properties have also been analyzed in the context of intramolecular radical cation probes, adding to our understanding of complex chemical reactions and intermediates (Schepp et al., 1997).
Fragment-Based Drug Discovery (FBDD):
- It has been identified as an attractive three-dimensional scaffold in FBDD, aiding in the design of unique screening libraries with high 3D character, which is crucial in the discovery of new drugs (Hamilton et al., 2022).
Future Directions
Cyclobutanes are increasingly used in medicinal chemistry in the search for relevant biological properties . The unique structure of cyclobutane opens opportunities for unique applications in medicinal chemistry . With improved synthetic methods and commercial availability, the use of this structural motif in small-molecule drug candidates is expected to increase .
Mechanism of Action
Target of Action
The primary targets of 3-(Azidomethyl)cyclobutan-1-one are currently unknown. This compound is a derivative of cyclobutanone, which is known to interact with various biological molecules . .
Mode of Action
Cyclobutanones, in general, are known to participate in cycloaddition reactions The azidomethyl group might be involved in these reactions, potentially leading to the formation of new compounds
Biochemical Pathways
Given the structural similarity to cyclobutanones, it is plausible that this compound could influence pathways involving cycloaddition reactions . .
Result of Action
Some studies suggest that azidomethyl groups can be used in DNA sequencing, indicating that this compound might interact with DNA . .
Properties
IUPAC Name |
3-(azidomethyl)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-8-7-3-4-1-5(9)2-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBGRFSOBBLHAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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